DL-Lysine-13C6 (hydrochloride)

Description

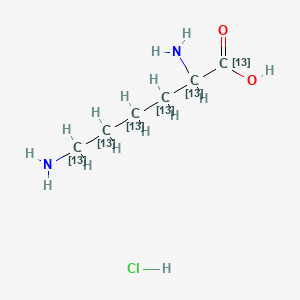

DL-Lysine-¹³C₆ hydrochloride ((±)-2,6-Diaminocaproic acid-¹³C₆ hydrochloride) is a stable isotope-labeled derivative of lysine, where six carbon atoms are replaced with ¹³C isotopes. This compound is widely utilized in pharmacokinetic studies, metabolic pathway tracing, and quantitative mass spectrometry-based analyses due to its isotopic enrichment .

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

188.60 g/mol |

IUPAC Name |

2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |

InChI Key |

BVHLGVCQOALMSV-BVNCJLROSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .

Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Metabolic Reactions

DL-Lysine-

participates in key enzymatic reactions central to nitrogen metabolism and protein synthesis:

Decarboxylation

Catalyzed by lysine decarboxylase, this reaction produces cadaverine (

-labeled):

-

Key enzymes : Bacterial decarboxylases (e.g., E. coli LdcC) and eukaryotic isoforms .

-

Role : Cadaverine serves as a precursor for polyamines and alkaloids.

Transamination

Lysine transaminases convert DL-Lysine-

into α-aminoadipate-δ-semialdehyde (

-labeled):

Post-Translational Modifications (PTMs)

DL-Lysine-

is a substrate for lysine lactylation and acetylation:

Lactylation

-

Primary isomer : Lysine l-lactylation (K

) dominates over d-lactylation (K

) and N-ε-carboxyethylation (K

) . -

Mechanism : Enzymatic transfer of lactyl-CoA (derived from glycolysis) to lysine residues :

| Lactylation Isomer | Source | Regulation |

|---|---|---|

| K |

text| Lactyl-CoA | Glycolysis-dependent[2][7] |

| K

| S-d-lactoylglutathione | Glyoxalase pathway |

| K

| Methylglyoxal | Non-enzymatic |

Acetylation

Isotope-Labeled Reactivity

The

label facilitates metabolic flux analysis:

Metabolic Tracing

-

Kidney studies : 13C6-labeled lysine revealed rapid incorporation into metabolites like N-ε-malonyl-lysine (Fig. 1 ) :

| Metabolite | Labeling Efficiency (72h) | Biological Impact |

|---|---|---|

| Nε-malonyl-lysine | 85% | Depletes malonyl-CoA pools |

| Acetyl-lysine | 92% | Reduces acetyl-CoA levels |

Fermentation

-

Microorganism : Corynebacterium glutamicum engineered for

-glucose assimilation.

Chemical Derivatization

Scientific Research Applications

DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used in stable isotope labeling experiments to study metabolic pathways and protein turnover.

Biology: Employed in mass spectrometry-based proteomics to quantify protein expression and modifications.

Medicine: Utilized in pharmacokinetic studies to trace the metabolism of lysine-containing drugs.

Industry: Applied in the production of labeled proteins for structural and functional studies

Mechanism of Action

The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₁₅ClN₂O₂ (¹³C₆-labeled backbone)

- Molecular Weight : 188.60 g/mol

- CAS Number : 1228077-86-8

- Storage : Recommended at 2–10°C for stability .

DL-Lysine-¹³C₆ hydrochloride retains the physicochemical properties of unlabeled lysine but provides distinct isotopic signatures for precise detection in complex biological matrices .

Comparison with Similar Compounds

Structural Analogs: Non-Isotope-Labeled Lysine Hydrochloride

DL-Lysine Hydrochloride (Non-labeled):

Key Differences :

- The ¹³C₆-labeled variant (188.60 g/mol) has a 6 g/mol increase in molecular weight due to isotopic substitution .

- Non-labeled lysine lacks the isotopic tracer functionality critical for advanced metabolic studies .

Isotope-Labeled Lysine Derivatives

L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride

Comparison with DL-Lysine-¹³C₆ HCl :

L-Lysine-6-¹³C Hydrochloride

Comparison :

- Specificity : Single-position labeling (C-6) limits utility for whole-molecule tracing compared to DL-Lysine-¹³C₆ HCl .

Other ¹³C-Labeled Amino Acid Hydrochlorides

DL-Amphetamine-¹³C₆ Hydrochloride

Comparison :

L-Arginine-¹³C₆ Hydrochloride

Comparison :

- Functional Group: Arginine’s guanidino group enables distinct biochemical applications compared to lysine’s ε-amino group .

Data Table: Comparative Analysis of Isotope-Labeled Compounds

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the isotopic labeling integrity of DL-Lysine- hydrochloride?

- Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. High-resolution MS quantifies incorporation by analyzing mass shifts in molecular ions, while -NMR confirms structural integrity and isotopic distribution. For example, the molecular formula (CAS 1200447-00-2) requires verification of isotopic enrichment ≥95% using these techniques .

Q. How does the presence of isotopes in DL-Lysine hydrochloride influence its application in metabolic pathway tracing?

- Methodological Answer : The labeling enables precise tracking of metabolic flux via isotope-ratio mass spectrometry (IRMS) or liquid chromatography-MS (LC-MS). For instance, in studies of protein synthesis or lysine catabolism, labeled metabolites (e.g., α-ketoglutarate derivatives) can be quantified to map pathway activity. Researchers must account for natural abundance (1.1%) in controls to avoid false positives .

Q. What safety protocols are recommended for handling DL-Lysine- hydrochloride in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, general guidelines for hydrochlorides apply: use PPE (gloves, lab coats), store in desiccated conditions at -20°C to prevent hygroscopic degradation, and dispose via approved waste facilities. Refer to institutional chemical hygiene plans aligned with OSHA standards .

Advanced Research Questions

Q. What strategies should be employed to optimize the synthesis of DL-Lysine- hydrochloride to achieve high isotopic enrichment?

- Methodological Answer : Use -enriched precursors (e.g., glucose-) in microbial fermentation or chemical synthesis. Purification via reversed-phase HPLC or ion-exchange chromatography minimizes isotopic dilution. Validate purity using tandem MS/MS and compare against unlabeled standards (e.g., molecular weight 190.59 vs. 182.65 for non-labeled lysine-HCl) .

Q. How can researchers address discrepancies in isotopic enrichment data when using DL-Lysine- hydrochloride in longitudinal studies?

- Methodological Answer : Implement quality control (QC) checks at each experimental phase. Use internal standards (e.g., -labeled lysine) to normalize MS data. Apply statistical models (e.g., linear regression) to correct for batch variability or isotopic decay over time .

Q. What are the critical parameters for integrating DL-Lysine- hydrochloride into cell culture media without altering metabolic baseline conditions?

- Methodological Answer : Conduct dose-response assays to determine non-disruptive concentrations (e.g., 0.1–2 mM). Monitor metabolic endpoints (e.g., ATP levels, growth rates) to ensure physiological relevance. Use tracer dilution experiments to calibrate isotopic enrichment against cellular uptake rates .

Q. How can isotopic interference be minimized when analyzing DL-Lysine- hydrochloride in complex biological matrices?

- Methodological Answer : Employ high-resolution LC-MS/MS with selective reaction monitoring (SRM) to isolate target ions (e.g., m/z 191.1 → 84.1 for -lysine). Pre-treat samples with solid-phase extraction to remove interfering compounds (e.g., lipids). Cross-validate with -NMR to confirm isotopic specificity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for interpreting metabolic flux data derived from DL-Lysine- hydrochloride tracer studies?

- Methodological Answer : Use computational tools like Isotopomer Spectral Analysis (ISA) or Elementary Metabolite Units (EMU) modeling to quantify flux rates. Incorporate bootstrap resampling to assess confidence intervals for pathway activity. Validate models with kinetic data from time-course experiments .

Q. How should researchers design controls to validate the specificity of -labeled lysine in protein turnover studies?

- Methodological Answer : Include three controls: (1) unlabeled lysine-HCl to establish baseline, (2) -lysine to distinguish proteolytic vs. synthetic pathways, and (3) heat-inactivated samples to rule out non-enzymatic incorporation. Normalize data to total protein content and express enrichment as molar percent excess (MPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.